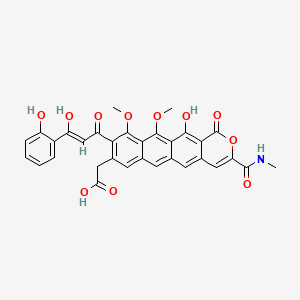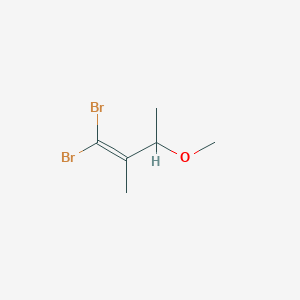![molecular formula C10H7ClN2S2 B14345072 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile CAS No. 92064-61-4](/img/structure/B14345072.png)
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propanenitrile group via a sulfanyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation).
Aplicaciones Científicas De Investigación
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile has several scientific research applications:
Medicinal Chemistry: Benzothiazole derivatives are investigated for their potential as therapeutic agents.
Materials Science: These compounds are used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Research: Benzothiazole derivatives are studied for their interactions with biological targets, including enzymes and receptors, making them valuable tools in biochemical research.
Mecanismo De Acción
The mechanism of action of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile depends on its specific application. In medicinal chemistry, benzothiazole derivatives often interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular pathways involved can vary depending on the specific biological target and the nature of the interaction.
Comparación Con Compuestos Similares
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be compared with other benzothiazole derivatives, such as:
5-Chloro-2,1,3-benzothiadiazol-4-amine: This compound has a similar benzothiazole core but differs in its functional groups and substitution pattern.
N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This derivative features a benzoxazole ring in addition to the benzothiazole moiety, leading to different chemical and biological properties.
Propiedades
Número CAS |
92064-61-4 |
|---|---|
Fórmula molecular |
C10H7ClN2S2 |
Peso molecular |
254.8 g/mol |
Nombre IUPAC |
3-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile |
InChI |
InChI=1S/C10H7ClN2S2/c11-7-2-3-9-8(6-7)13-10(15-9)14-5-1-4-12/h2-3,6H,1,5H2 |
Clave InChI |
QOOVPYXDVFVWFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(S2)SCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)

![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)



![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)


![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
